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molecular formula C8H13NO2S B8587651 2-(Butane-1-sulfinyl)-4-methyl-1,3-oxazole CAS No. 62124-58-7

2-(Butane-1-sulfinyl)-4-methyl-1,3-oxazole

Cat. No. B8587651
M. Wt: 187.26 g/mol
InChI Key: ZFAIQINIVNSNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04143047

Procedure details

N-s-Butyl-isobutyramide (2.30 g, 0.016 m) and tetramethylethylenediamine (1.87 g, 0.016 m) were stirred at 40° C. in sulpholane (20 ml) under nitrogen during the portionwise addition of a 50% potassium hydride/oil dispersion (1.29 g, 0.016 m). After the addition, the mixture was warmed to 70° C. and 2-n-butylsulphinyl-4-methyloxazole (3.0 g, 0.016 m) in sulpholane (20 ml) was added. The mixture was stirred at 70° C. for 6 hours and then hydrolysed with water. Removal of the solvent in vacuo and column chromatography on silica using diethyl ether gave the title compound, which was a colourless oil after distillation in vacuo, b.p. 82° C./0.8 mm.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:5][C:6](=[O:10])[CH:7]([CH3:9])[CH3:8])([CH2:3][CH3:4])[CH3:2].CN(C)CCN(C)C.[H-].[K+].C(S([C:27]1[O:28][CH:29]=[C:30]([CH3:32])[N:31]=1)=O)CCC>S1(CCCC1)(=O)=O.O>[CH:1]([N:5]([C:27]1[O:28][CH:29]=[C:30]([CH3:32])[N:31]=1)[C:6](=[O:10])[CH:7]([CH3:9])[CH3:8])([CH2:3][CH3:4])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)(CC)NC(C(C)C)=O
Name
Quantity
1.87 g
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(CCC)S(=O)C=1OC=C(N1)C
Name
Quantity
20 mL
Type
solvent
Smiles
S1(=O)(=O)CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo and column chromatography on silica

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(CC)N(C(C(C)C)=O)C=1OC=C(N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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